molecular formula C19H21F3N2O2 B2704361 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 1286714-34-8

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2704361
CAS No.: 1286714-34-8
M. Wt: 366.384
InChI Key: OWVNDNOHFZQWOB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of both hydroxy and trifluoromethyl groups in its structure suggests it may have interesting reactivity and properties.

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-2-methyl-4-phenylbutylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea include:

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different reactivity and binding properties.

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(methyl)phenyl]urea: The methyl group instead of trifluoromethyl may affect its lipophilicity and metabolic stability.

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(chloromethyl)phenyl]urea: The chloromethyl group can participate in different types of chemical reactions compared to the trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique urea linkage and specific substituents that influence its biological activity. The structural formula can be represented as follows:

C18H20F3N1O2\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_1\text{O}_2

Key Features:

  • Urea Group: Central to its biological activity, facilitating interactions with various biological targets.
  • Hydroxy and Trifluoromethyl Substituents: These groups enhance solubility and bioavailability.

Research indicates that this compound exhibits significant activity against certain cancer cell lines and may modulate key signaling pathways involved in cell proliferation and apoptosis. It primarily acts as an inhibitor of specific kinases, which play crucial roles in tumor growth and survival.

Target Kinases

  • Heme-regulated Inhibitor Kinase (HRI): Activates the eIF2α phosphorylation pathway, crucial for controlling protein synthesis under stress conditions .
  • Fibroblast Growth Factor Receptor 1 (FGFR1): Involved in cell signaling related to growth and differentiation, making it a target for cancer therapies .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to optimize the biological activity of similar urea-based compounds. The modifications in the alkyl chain length and substitution patterns have shown varying degrees of potency against cancer cell lines.

Modification Effect on Activity
Increased alkyl chainSlight increase in cytotoxicity
Trifluoromethyl groupEnhanced interaction with target kinases
Hydroxy groupImproved solubility and bioavailability

Research Findings

Recent studies have demonstrated the efficacy of this compound in vitro against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound exhibited significant cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .

Case Studies

  • In Vitro Studies: A library of over 40 urea-based compounds was screened, revealing that this compound significantly inhibited cell proliferation in sulforhodamine B (SRB) assays, demonstrating its potential as an anti-cancer agent .
  • In Vivo Studies: Animal models showed that the compound could effectively cross the blood-brain barrier (BBB), indicating its potential for treating metastatic cancers that affect the brain .

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-18(26,12-11-14-5-3-2-4-6-14)13-23-17(25)24-16-9-7-15(8-10-16)19(20,21)22/h2-10,26H,11-13H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVNDNOHFZQWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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